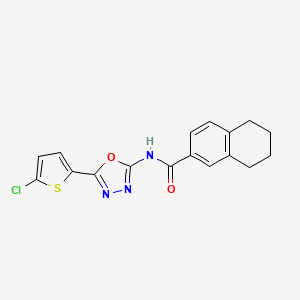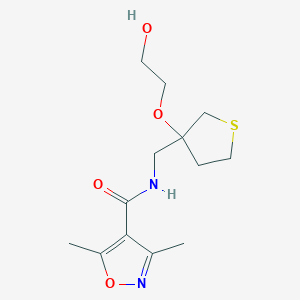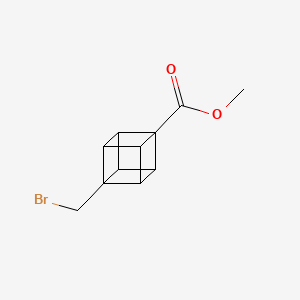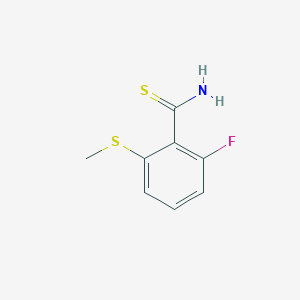
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds often involves multi-step reactions, starting from basic naphthalene derivatives or other aromatic compounds. For instance, Hamdy et al. (2013) described the synthesis of polyfunctionally substituted tetrahydronaphthalene derivatives, highlighting a method that could be analogous to the synthesis of the compound through reactions with different aromatic aldehydes and subsequent cyclization processes (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, indicating that these molecules can crystallize in various forms and exhibit specific conformations critical for their biological activity. For example, Sharma et al. (2016) reported the crystal structure of a closely related compound, providing insights into its molecular geometry, which is crucial for understanding the reactivity and interactions of the compound (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds containing tetrahydronaphthalene and oxadiazole units involves various functionalization reactions, such as alkylation, acylation, and sulfonation. These reactions modify the chemical properties and biological activities of the molecules. Naganagowda and Petsom (2011) explored the antimicrobial activity of oxadiazole derivatives, suggesting that the chemical properties of such compounds can be tuned for specific applications (Naganagowda & Petsom, 2011).
Applications De Recherche Scientifique
Anticancer Potential
Research has highlighted the synthesis and evaluation of compounds structurally related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide for their potential anticancer activities. For instance, a study by Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer activity across various cell lines, finding significant activity against breast cancer cells (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014). Another research effort by Hamdy et al. (2013) synthesized new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives, demonstrating promising tumor inhibitory and antioxidant activities, particularly against liver cancer cells (HepG-2) compared to the reference drug doxorubicin (Hamdy, N., Anwar, M., Abu-Zied, K., Awad, H., 2013).
Antimicrobial and Antifungal Properties
Studies also explore the antimicrobial and antifungal properties of related compounds. A 2011 study by Desai et al. synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and screened them for in vitro antibacterial and antifungal activities, finding significant activities against various strains including Escherichia coli and Staphylococcus aureus (Desai, N., Dodiya, A., Shihora, P. N., 2011).
Antidiabetic Activity
In the realm of metabolic diseases, a study by Lalpara et al. (2021) involved the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for their in vitro antidiabetic activity, demonstrating potential as α-amylase inhibitors (Lalpara, J., Vachhani, M., Hadiyal, S., Goswami, S., Dubal, G., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-14-8-7-13(24-14)16-20-21-17(23-16)19-15(22)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLISNXABHOSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)
![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)





